molecular formula C11H23BrO2S B11475062 1-[(3-Bromopropyl)sulfonyl]octane

1-[(3-Bromopropyl)sulfonyl]octane

Cat. No.: B11475062
M. Wt: 299.27 g/mol
InChI Key: NLJJOISMZKHIPB-UHFFFAOYSA-N
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Description

1-[(3-Bromopropyl)sulfonyl]octane is an organic compound that features a bromopropyl group attached to a sulfonyl group, which is further connected to an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromopropyl)sulfonyl]octane typically involves the reaction of octane with 3-bromopropyl sulfone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the sulfone, followed by the addition of 1-bromooctane to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromopropyl)sulfonyl]octane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: The sulfonyl group can be reduced to sulfides under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: The major products include substituted sulfonyl derivatives, such as sulfonamides, sulfonyl thiocyanates, and sulfonyl ethers.

    Oxidation: The primary products are sulfonic acids or sulfonates.

    Reduction: The main products are sulfides or thiols.

Scientific Research Applications

1-[(3-Bromopropyl)sulfonyl]octane has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonyl-containing compounds.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and detergents.

Mechanism of Action

The mechanism of action of 1-[(3-Bromopropyl)sulfonyl]octane involves the reactivity of the bromopropyl and sulfonyl groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various nucleophiles. The sulfonyl group can participate in oxidation and reduction reactions, altering the chemical properties of the compound. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Chloropropyl)sulfonyl]octane: Similar structure but with a chlorine atom instead of bromine.

    1-[(3-Iodopropyl)sulfonyl]octane: Similar structure but with an iodine atom instead of bromine.

    1-[(3-Bromopropyl)sulfonyl]hexane: Similar structure but with a hexane chain instead of octane.

Uniqueness

1-[(3-Bromopropyl)sulfonyl]octane is unique due to the presence of the bromine atom, which provides higher reactivity in nucleophilic substitution reactions compared to chlorine or iodine. The octane chain also imparts specific hydrophobic properties, making it suitable for applications in non-polar environments.

Properties

Molecular Formula

C11H23BrO2S

Molecular Weight

299.27 g/mol

IUPAC Name

1-(3-bromopropylsulfonyl)octane

InChI

InChI=1S/C11H23BrO2S/c1-2-3-4-5-6-7-10-15(13,14)11-8-9-12/h2-11H2,1H3

InChI Key

NLJJOISMZKHIPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCCBr

Origin of Product

United States

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